Home > Products > Building Blocks P15806 > 3,3-Oxetanedimethanamine dihydrochloride
3,3-Oxetanedimethanamine dihydrochloride - 111511-89-8

3,3-Oxetanedimethanamine dihydrochloride

Catalog Number: EVT-1215554
CAS Number: 111511-89-8
Molecular Formula: C5H14Cl2N2O
Molecular Weight: 189.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,3′-Dichlorobenzidine dihydrochloride, 3,3′-dimethoxybenzidine dihydrochloride, and 3,3′-dimethylbenzidine dihydrochloride are salt forms of chlorinated and methoxylated derivatives of benzidine, an aromatic amine. These compounds are primarily used as intermediates in the production of azo dyes used to color textiles, paper, leather, and other materials. [] They are also used in smaller quantities for diagnostic tests, as curing agents for polyurethane elastomers, and in analytical chemistry. [] Due to their structural similarity to benzidine, a known human carcinogen, these derivatives raise concerns about potential carcinogenicity and other toxic effects. [, , , , ]

    Compound Description: 3,3′-Dichlorobenzidine, often utilized as its dihydrochloride salt, is a chlorinated primary aromatic amine. It serves as a key intermediate in manufacturing pigments for applications in printing inks, textiles, paints, and plastics []. Additionally, it finds use as a curing agent in polyurethane elastomer synthesis and in analytical gold determination [].

3,3′-Dimethoxybenzidine

    Compound Description: 3,3′-Dimethoxybenzidine, also known as o-dianisidine, is frequently employed in its dihydrochloride salt form. It is primarily used as an intermediate in producing bisazobiphenyl dyes, which are utilized in coloring textiles, paper, plastic, rubber, and leather [, ]. The compound is also used in the production of o-dianisidine diisocyanate, a component of polyurethane elastomers and isocyanate-based adhesive systems [, ]. It has been identified as a potential carcinogen [, , ].

    Compound Description: This compound, commonly known as o-tolidine, is used in its dihydrochloride form (3,3′-Dimethylbenzidine dihydrochloride) [, , ]. Like the previous compounds, it is an intermediate in the production of bisazobiphenyl dyes, finding applications in coloring textiles, paper, plastics, rubber, and leather []. It is also used in the synthesis of polyurethane elastomers []. Studies have demonstrated its carcinogenic properties in animal models [, , ].

3,3′,5,5′-Tetramethylbenzidine dihydrochloride (TMB-d)

    Compound Description: TMB-d is a chromogenic substrate widely utilized in various colorimetric assays [, , , ]. Its colorless form undergoes oxidation in the presence of enzymes with peroxidase activity, yielding a blue-colored product, oxidized TMB (oxTMB). This color change forms the basis for the detection and quantification of various analytes [, , , ].

Benzidine Dihydrochloride (BDHC)

    Compound Description: BDHC is used as a chromogen in immunoperoxidase staining for electron microscopy [, ]. It produces a distinct blue, granular, and electron-dense deposit, allowing for clear visualization of labeled structures [, ].

Synthesis Analysis

The synthesis of 3,3-oxetanedimethanamine dihydrochloride can be approached through several methods, typically involving the reaction of appropriate starting materials to form the oxetane structure followed by amination.

  1. Starting Materials: The synthesis often begins with commercially available precursors such as epichlorohydrin or similar cyclic ethers.
  2. Oxetane Formation: The formation of the oxetane ring can be achieved via nucleophilic substitution reactions where a suitable nucleophile attacks an electrophilic carbon in the cyclic ether.
  3. Amination: Following the formation of the oxetane, amination can be performed using ammonia or primary amines under controlled conditions to introduce the amine functionalities.
  4. Hydrochloride Salt Formation: The final product is converted to its dihydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability.

The synthesis parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 3,3-oxetanedimethanamine dihydrochloride consists of:

  • Oxetane Ring: A four-membered ring that contributes to the compound's unique properties.
  • Amino Groups: Two primary amines attached to the carbon atoms adjacent to the oxetane ring.
  • Dihydrochloride Form: The presence of two hydrochloride groups enhances solubility in aqueous solutions.

The molecular weight is approximately 158.16 g/mol, and its structural formula can be depicted as follows:

H2NC(CH2NH2)C2H4O\text{H}_2N-\text{C}(\text{CH}_2\text{NH}_2)-\text{C}_2\text{H}_4\text{O}

This structure allows for various interactions and reactivity patterns that are essential for its applications.

Chemical Reactions Analysis

3,3-Oxetanedimethanamine dihydrochloride participates in several chemical reactions:

  1. Nucleophilic Substitution: The amine groups can act as nucleophiles in reactions with electrophiles, facilitating the formation of various derivatives.
  2. Acylation Reactions: The amino groups can undergo acylation to form amides, which are useful in pharmaceutical applications.
  3. Polymerization: Under certain conditions, this compound can serve as a monomer for polymer synthesis due to its reactive functional groups.

These reactions are influenced by factors such as pH, solvent choice, and temperature.

Mechanism of Action

The mechanism of action for 3,3-oxetanedimethanamine dihydrochloride primarily revolves around its ability to interact with biological molecules through its amino groups.

  1. Binding Interactions: The amino groups can form hydrogen bonds with various biomolecules, potentially influencing enzyme activity or receptor interactions.
  2. Cell Membrane Permeability: Due to its small size and polar nature, it may facilitate transport across cell membranes, impacting its bioavailability and efficacy.

Research into specific biological targets is ongoing to elucidate its precise mechanisms in therapeutic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-oxetanedimethanamine dihydrochloride include:

These properties make it suitable for various applications in chemical synthesis and pharmaceutical formulations.

Applications

3,3-Oxetanedimethanamine dihydrochloride finds applications in several scientific fields:

  1. Pharmaceutical Development: Used as an intermediate in drug synthesis due to its reactive functional groups.
  2. Chemical Research: Serves as a building block for developing new compounds with potential therapeutic effects.
  3. Material Science: Its unique properties may be explored in creating novel materials or polymers with specific characteristics.
Introduction to 3,3-Oxetanedimethanamine Dihydrochloride

Structural Significance of Oxetane Derivatives in Medicinal Chemistry [1] [2] [4]

The oxetane ring—a four-membered cyclic ether containing one oxygen atom—confers distinctive physicochemical and structural advantages critical for rational drug design. Its significance stems from a confluence of unique attributes:

  • Enhanced Polarity and Solubility: The electronegative oxygen atom imparts high polarity (dipole moment ~3.6 D), significantly improving aqueous solubility compared to less polar isosteres like gem-dimethyl or tert-butyl groups. This polarity translates directly to reduced LogD values, a key parameter influencing membrane permeability and metabolic stability. For instance, incorporating an oxetane can lower LogD by 0.5 to 1.5 units compared to a carbon-based surrogate [1] [4].
  • Low Molecular Weight and High Sp³ Character: With a molecular weight of only 58 Da for the C₃H₆O ring, oxetane offers an atom-efficient strategy to introduce 3D character. This increases the fraction of sp³-hybridized carbon atoms (Fsp³), which correlates with improved developability outcomes, including lower attrition rates in clinical development due to reduced promiscuity and improved selectivity profiles [1] [4].
  • Ring Strain and Inductive Effects: The significant ring strain (~106 kJ/mol) influences both reactivity and electronic properties. Crucially, the oxygen's strong electron-withdrawing inductive effect (-I effect) profoundly impacts proximal functional groups. A prime example is the dramatic pKa suppression of α-amino groups. An amine situated on a substituent at the oxetane 3-position exhibits a pKaH reduction of approximately 2.7 units compared to its non-oxetane counterpart (e.g., pKaH reduced from ~9.9 to ~7.2). This transforms a basic amine into a much weaker base, potentially mitigating hERG channel liability, altering distribution, and reducing susceptibility to metabolic N-oxidation [1] [4].
  • Steric Protection and Metabolic Stability: 3,3-Disubstitution patterns, as found in 3,3-Oxetanedimethanamine, confer remarkable stability against ring-opening reactions, particularly under acidic conditions—a historical concern for oxetanes. The substituents sterically shield the oxetane ring carbon atoms from nucleophilic attack. This stability, coupled with the substitution of metabolically labile methyl groups (e.g., gem-dimethyl) with the oxetane, often enhances metabolic stability by blocking vulnerable C-H oxidation sites [1] [2] [8].
  • Conformational Restriction and Vector Control: The rigid oxetane ring provides defined exit vectors for its 3,3-substituents. In the case of 3,3-Oxetanedimethanamine, the two aminomethyl groups project in a specific spatial orientation relative to the ring plane. This preorganization can be exploited to lock bioactive conformations of larger molecules or to precisely position pharmacophoric elements within a target binding site [2] .

Table 1: Key Physicochemical Properties Influenced by Oxetane Incorporation

PropertyEffect of Oxetane (vs. Common Isosteres)Medicinal Chemistry AdvantageExperimental Evidence
LogDDecrease (0.5 - 1.5 units)Improved solubility, reduced plasma protein bindingMMPA showing lower LogD for oxetanes vs ketones/alkyl [6]
pKa (α-Amine)Significant decrease (~2.7 units)Reduced basicity, lower hERG risk, altered PKMeasured pKa shift in model compounds [1] [4]
Aqueous SolubilityIncreaseEnhanced bioavailability, formulation flexibilityHigher solubility observed for oxetane-containing clinical candidates [1]
Metabolic StabilityOften Increase (blocking of C-H oxidation)Reduced clearance, longer half-lifeMicrosomal stability studies in lead optimization [1] [4]
Molecular ComplexityIncreased Fsp³, 3D characterImproved selectivity, lower attritionAnalysis of clinical candidate success rates [1] [3]

Historical Development of Oxetane-Based Bioisosteres [1] [2]

The journey of oxetanes from chemical curiosities to validated bioisosteres spans decades, marked by key breakthroughs in synthesis and property profiling:

  • Early Recognition and Natural Products (Pre-2000s): The oxetane ring gained initial prominence through its essential role in the natural product paclitaxel (Taxol), one of the most successful anticancer drugs. While not strictly essential for microtubule binding, removal of Taxol's oxetane ring significantly reduced potency and cytotoxicity, hinting at its structural and electronic importance. However, synthetic challenges and perceived instability limited broader application in medicinal chemistry during this period [1].
  • Carreira's Seminal Contributions (Mid-2000s): The field underwent a transformative shift triggered by pioneering work from the Carreira group, often in collaboration with Hoffmann-La Roche. They systematically demonstrated the potential of 3,3-disubstituted oxetanes as stable, synthetically accessible motifs capable of replacing common functional groups:
  • Gem-Dimethyl Isosterism: They showed that oxetanes could effectively mimic gem-dimethyl groups but with dramatically improved physicochemical properties. While gem-dimethyl substitution typically increased lipophilicity (LogD), oxetane incorporation provided similar steric bulk but with higher polarity and lower LogD. Crucially, this swap blocked metabolic weak spots without the lipophilicity penalty [1] [6].
  • Carbonyl Isosterism: The Carreira group also explored oxetanes as isosteres for carbonyl groups (ketones, esters). The oxygen lone pairs in the oxetane and the carbonyl group exhibit similar orientations and H-bond accepting capabilities, while the oxetane offers increased saturation and reduced planarity. This was particularly beneficial in reducing metabolic clearance associated with some carbonyl functionalities [1] [6][citation:17 within citation:1].
  • Expansion to Diverse Isosteric Roles (2010s): Following Carreira's work, research expanded to explore oxetanes as replacements for an ever-wider array of motifs:
  • Tert-Butyl and Cyclobutyl: Oxetanes offered less lipophilic, more polar alternatives to these common hydrophobic moieties.
  • Morpholine and Tetrahydropyran: Spirocyclic oxetanes were investigated as saturated, less basic replacements for these common heterocycles, modulating pKa and reducing metabolic pathways like N-oxidation or ring oxidation [1].
  • Carboxylic Acids: Oxetan-3-ol, readily derived from oxetane chemistry, emerged as a promising carboxylic acid bioisostere, offering reduced acidity (higher pKa) while maintaining H-bonding capacity and polarity, potentially improving cell permeability [1][citation:10 within citation:1].
  • Diaryl Systems (2010s - Present): Significant synthetic advances, such as the lithium-catalyzed Friedel-Crafts alkylation developed collaboratively between Pfizer and the Bull lab, finally enabled practical access to previously elusive 3,3-diaryloxetanes. This allowed systematic evaluation (via Matched Molecular Pair Analysis - MMPA) against benzophenones and diaryl ketones. Studies confirmed that 3,3-diaryloxetanes exhibited similar LogD and permeability profiles to their ketone counterparts but offered potential advantages in mitigating the phototoxicity risks associated with benzophenones and avoiding the metabolic pathways typical of diarylmethanes [6].
  • Recent Innovations: Fluorinated Oxetanes (2020s): The latest frontier involves fluorinated derivatives, particularly 3,3-difluorooxetane (3,3-diFox). The introduction of strong electron-withdrawing fluorine atoms further modulates the electronic properties of the oxetane, leading to even greater pKa suppression of proximal functional groups (like amines) and enhanced metabolic stability. 3,3-DiFox is emerging as a versatile bioisostere for groups like sulfones, sulfonamides, and trifluoromethyl, expanding the oxetane toolkit [7].

This historical trajectory underscores a shift from perceiving oxetanes as unstable oddities to recognizing them as versatile, stable, and highly valuable tools for rational property optimization. The development of robust synthetic methodologies, exemplified by large-scale (kg) syntheses demonstrating the stability of 3,3-disubstituted oxetanes under diverse reaction conditions (acids, bases, cross-couplings, reductions), has been essential for their adoption in medicinal chemistry campaigns [2] [8].

Role of 3,3-Oxetanedimethanamine in Modern Drug Discovery [1] [6]

3,3-Oxetanedimethanamine dihydrochloride (often referred to as 3-(aminomethyl)-3-(aminomethyl)oxetane dihydrochloride) occupies a unique niche as a bifunctional building block derived from the oxetane scaffold. Its primary amine functionalities, electronically modulated by the proximal oxetane oxygen, offer distinct advantages:

  • pKa Modulation for Amine-Containing Drugs: The -I effect of the oxetane oxygen significantly lowers the pKaH of the primary amines in 3,3-Oxetanedimethanamine compared to linear alkanediamines like 1,3-diaminopropane. This reduction in basicity (pKaH typically in the range of 7.5-8.5 for the amines, depending on the exact environment) is crucial for mitigating off-target effects like hERG potassium channel inhibition, which is often associated with strongly basic amines (pKaH > 9.0). This makes it a safer design element for central nervous system (CNS) drugs or any drug where cardiac safety is a concern [1] [4] [7].
  • Solubilizing Bifunctional Linker: The combination of the polar oxetane core and the ionizable amines (especially as the dihydrochloride salt) confers excellent aqueous solubility. This property makes 3,3-Oxetanedimethanamine invaluable as a linker in PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and bivalent inhibitors. It can effectively connect two hydrophobic pharmacophores while maintaining overall solubility and reducing aggregation propensity [1] [9].
  • Conformational Constraint in Peptidomimetics: The rigid oxetane core provides a stable platform for displaying the two aminomethyl groups in a fixed spatial relationship. This is exploited in designing constrained peptidomimetics, replacing flexible amino acid side chains or diaminoalkane linkers. The constraint can improve target binding affinity (by reducing the entropic penalty upon binding) and enhance proteolytic stability against peptidases [1] [9].
  • Building Block for Complex Architectures: The two primary amine handles allow for diverse derivatization strategies. They can undergo amide coupling, reductive amination, urea/thiourea formation, or be used in nucleophilic aromatic substitution. This versatility enables the efficient synthesis of libraries featuring the oxetane core symmetrically or asymmetrically functionalized. For example, one amine can be coupled to a carboxylic acid-containing pharmacophore while the other is used to introduce solubilizing groups or secondary targeting elements [2] [8] [9].
  • Integration into Clinically Validated Scaffolds: While 3,3-Oxetanedimethanamine itself might not be the final drug, its structural motif—an oxetane bearing amine-containing substituents—features prominently in clinical candidates, validating its utility. Notable examples include:
  • Fenebrutinib (GDC-0853): A Bruton's tyrosine kinase (BTK) inhibitor in Phase III for autoimmune diseases (e.g., Multiple Sclerosis). It incorporates an amino-oxetane moiety critical for its binding profile and pharmacokinetics [1].
  • Danuglipron (PF-06882961): A small-molecule glucagon-like peptide-1 receptor agonist (GLP-1RA) in Phase II for type 2 diabetes and obesity. Its structure includes an aminomethyl-oxetane derivative, contributing to its potency and drug-like properties [1].
  • PF-06821497: A potent inhibitor of EZH2 (Enhancer of Zeste Homolog 2) in Phase I trials for oncology indications (e.g., lymphoma, prostate cancer). Its design leverages an oxetane-amino motif [1].
  • CDK9 Inhibitors: Several disclosed polycyclic amide derivatives in development as CDK9 inhibitors for cancer incorporate the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold directly linked or fused with motifs related to aminomethyl-oxetane derivatives, highlighting the prevalence of these building blocks in targeting challenging kinases [9].

Table 2: Oxetane-Containing Clinical Candidates Demonstrating the Relevance of Amino-Oxetane Motifs

Drug CandidateDeveloperTarget/PathwayIndicationPhase (Status)Role of Oxetane/Amino-Oxetane Motif
Fenebrutinib (GDC-0853)GenentechBruton's Tyrosine Kinase (BTK)Multiple Sclerosis, SLEPhase IIIAmino-oxetane likely modulates pKa, solubility, potency & selectivity
Danuglipron (PF-06882961)PfizerGLP-1 ReceptorType 2 Diabetes, ObesityPhase IIAminomethyl-oxetane derivative contributes to potency & DMPK profile
Ziresovir (AK0529)Hoffmann-La Roche/Ark BiosciencesRSV Fusion ProteinRespiratory Syncytial VirusPhase IIIOxetane likely improves solubility and metabolic stability
Lanraplenib (GS-9876)Gilead SciencesSYK KinaseAutoimmune DiseasesPhase IIOxetane contributes to overall physicochemical optimization
PF-06821497PfizerEZH2Oncology (SCLC, Lymphoma)Phase IOxetane-amino motif key for target engagement & properties
GDC-0349GenentechPI3K/mTOR?Oncology (NHL, Solid Tumors)Phase IAmino-oxetane likely used for pKa modulation and solubility

The progression of numerous oxetane-containing candidates into clinical trials underscores the maturity of oxetane chemistry and its tangible impact on drug discovery. 3,3-Oxetanedimethanamine dihydrochloride, as a versatile bifunctional derivative, provides medicinal chemists with a powerful tool to simultaneously address multiple challenges—lipophilicity, solubility, basicity, metabolic stability, and conformational freedom—within a single, synthetically tractable building block. Its integration into complex molecules, exemplified by clinical candidates and diverse research compounds, highlights its established role in the modern medicinal chemistry toolbox [1] [2] .

Properties

CAS Number

111511-89-8

Product Name

3,3-Oxetanedimethanamine dihydrochloride

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanamine;dihydrochloride

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

InChI

InChI=1S/C5H12N2O.2ClH/c6-1-5(2-7)3-8-4-5;;/h1-4,6-7H2;2*1H

InChI Key

POPWYXVILDNQQS-UHFFFAOYSA-N

SMILES

C1C(CO1)(CN)CN.Cl.Cl

Canonical SMILES

C1C(CO1)(CN)CN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.